1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound characterized by its unique fused ring structure, which integrates a pyrrolo and quinoxaline moiety. This compound falls under the classification of quinoxalines, which are known for their diverse biological activities and applications in medicinal chemistry. The IUPAC name reflects its structural complexity, indicating the presence of a tetrahydropyrrolo framework and a carbonyl group at position four .
As a member of the quinoxaline family, 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is classified as a heterocyclic organic compound. Its structural features allow it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal applications.
The synthesis of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one can be achieved through several methods. A prominent approach involves the reaction of quinoxalinones with aryl cyclopropanes under visible light-mediated conditions. This method is noted for its operational simplicity and does not require catalysts, making it an environmentally friendly option for producing this compound .
The molecular structure of 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one consists of:
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is involved in various chemical reactions:
The mechanism of action for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is primarily associated with its biological activity:
Research indicates that this compound may inhibit certain enzymes or receptors involved in tumor growth and progression .
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one has significant applications in various fields:
The tetrahydropyrroloquinoxalinone scaffold emerged as a structurally distinct subclass of quinoxaline heterocycles in the 1980s. The earliest documented pharmacological investigation of this core appeared in 1984, when researchers synthesized and evaluated tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-e]pyrazines as vascular smooth muscle relaxants and antihypertensive agents [1]. This seminal study revealed an intriguing dissociation of biological activities: derivatives exhibiting potent aortic smooth muscle relaxation (e.g., 5-[(2,6-dimethoxyphenyl)methyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one) demonstrated minimal hypotensive effects, whereas potent antihypertensive compounds (e.g., 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one) showed limited direct vascular activity [1]. This early work established structure-activity relationships critical for future medicinal chemistry optimization.
Subsequent decades witnessed significant evolution in synthetic methodologies. Initial routes relied on multi-step condensations and reductions, often yielding racemic mixtures. By the early 2000s, stereoselective syntheses emerged, enabling access to enantiomerically pure forms like (3aR)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 214143-79-0) [6]. Recent advances emphasize efficiency and sustainability, including novel intramolecular reductive cyclizations [3] and Buchwald-Hartwig cross-couplings for introducing diversifying elements like piperazine at position 1 or 4 [9]. These innovations significantly improved yields compared to classical methods and expanded accessible chemical space [3] [9]. Concurrently, green chemistry approaches such as microwave-assisted Clauson-Kaas reactions and catalyst-dependent protocols reduced synthesis times and environmental impact [4] [9].
Table 1: Key Historical Milestones in Pyrrolo[1,2-a]quinoxalinone Research
Year | Development | Significance |
---|---|---|
1984 | First report of tetrahydropyrroloquinoxalines as vascular smooth muscle relaxants and antihypertensives [1] | Established core pharmacological potential and early structure-activity relationships (SAR) |
2000s | Development of stereoselective syntheses (e.g., CAS 214143-79-0) [6] | Enabled access to enantiopure scaffolds for targeted biological studies |
2020 | Buchwald-Hartwig cross-coupling for piperazinyl derivatives [9] | Provided efficient route to structurally diverse analogs for antifungal discovery |
2024 | Novel reductive cyclization methods for angular tricyclic derivatives [3] | Achieved higher yields and novel antibacterial leads |
The 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold represents a privileged structure in medicinal chemistry due to its unique physicochemical properties and drug-like features. Structurally, it comprises a fused tricyclic system incorporating a pyrrolidine ring, a partially saturated quinoxaline moiety, and a lactam functionality [6]. This compact, rigid framework (molecular weight ~188-222 g/mol for common derivatives) exhibits moderate lipophilicity, facilitating membrane permeation while retaining aqueous solubility necessary for bioavailability [4] [6]. The lactam carbonyl and bridgehead nitrogen atoms serve as hydrogen-bond acceptors, enabling critical target interactions, while the chiral center at position 3a (e.g., in (S)-enantiomers CAS 214143-78-9 and 1257847-00-9) allows for stereospecific target engagement [2] [5] [6]. These features underpin its versatility across therapeutic areas.
Pharmacologically, the scaffold demonstrates remarkable polypharmacology. Beyond early cardiovascular effects, recent studies highlight potent antimicrobial applications. Angular tricyclic tetrahydrocycloamino[1,2-a]quinoxalin-4-one derivatives exhibit significant activity against Gram-positive pathogens; compound 5g achieved MIC values of 15.6 μg/mL against Staphylococcus epidermidis, comparable to streptomycin [3]. Fluorinated analogs like (S)-8-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 479677-42-4) further enhance potency through improved lipophilicity and target affinity [7]. In antifungal research, piperazinyl derivatives act as dual inhibitors of Candida albicans efflux pumps CaCdr1p and CaMdr1p, overcoming multidrug resistance. Derivatives 1d and 1f synergize with fluconazole, reducing its effective dose against resistant strains (FICI ≤0.5) [9]. The scaffold’s role in addressing antimicrobial resistance extends to bacterial efflux pump inhibition, positioning it as a critical tool against multidrug-resistant infections [3] [9].
Table 2: Key Pharmacological Applications of Tetrahydropyrroloquinoxalinone Derivatives
Therapeutic Area | Derivative Examples | Biological Activity | Mechanistic Insight |
---|---|---|---|
Cardiovascular | 5-[(2,6-Dimethoxyphenyl)methyl] derivatives [1] | Relaxation of K⁺-depolarized aortic smooth muscle; antihypertensive effects in vivo | Dissociation between vasorelaxation and hypotension suggests tissue-specific targeting |
Antibacterial | Angular tricyclic 5g [3]; Halogenated derivatives (e.g., CAS 1257847-00-9) [5] | MIC = 15.6 μg/mL against S. epidermidis; Broad-spectrum inhibition of Gram-positive pathogens | Potential disruption of cell wall synthesis or efflux pump inhibition |
Antifungal | Piperazinyl derivatives 1d, 1f [9] | Synergy with fluconazole (FICI ≤0.5); Inhibition of CaCdr1p/CaMdr1p efflux pumps in C. albicans | Chemosensitization via efflux pump blockade reverses azole resistance |
Antiparasitic | Unsubstituted core scaffold [4] | Activity against Plasmodium and Leishmania spp. in preliminary screenings | Interference with folate metabolism or DNA topoisomerases suggested |
Furthermore, the scaffold serves as a versatile template for rational drug design. Its synthetic tractability allows strategic modifications: electrophilic aromatic substitution enables halogen incorporation (e.g., 8-chloro or 8-fluoro derivatives) to modulate electronic properties and bioavailability [5] [7], while palladium-catalyzed cross-coupling introduces aryl, heteroaryl, or piperazine groups at position 1 or 4 to enhance target specificity [9]. These modifications systematically alter steric, electronic, and pharmacokinetic profiles, enabling optimization for specific therapeutic targets. The scaffold’s broad relevance across cardiovascular, infectious, and neurological domains—combined with its favorable drug-like properties—cements its status as a high-value pharmacophore in modern drug discovery [3] [4] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9